molecular formula C26H24N6O B10957279 6-cyclopropyl-1,3-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1,3-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10957279
M. Wt: 436.5 g/mol
InChI Key: OMDOMRMMPFQXHK-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1,3-DIMETHYL-N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a naphthylmethyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1,3-DIMETHYL-N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-CYCLOPROPYL-1,3-DIMETHYL-N-(1’-METHYLSPIRO[3,4-DIHYDROCHROMENE-2,4’-PIPERIDINE]-4-YL)PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • SPIRO[1-PYRAZOLINIO-3(5),1’-CYCLOPROPANE]

Uniqueness

6-CYCLOPROPYL-1,3-DIMETHYL-N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C26H24N6O

Molecular Weight

436.5 g/mol

IUPAC Name

6-cyclopropyl-1,3-dimethyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H24N6O/c1-16-24-22(12-23(18-10-11-18)29-25(24)31(2)30-16)26(33)28-20-13-27-32(15-20)14-19-8-5-7-17-6-3-4-9-21(17)19/h3-9,12-13,15,18H,10-11,14H2,1-2H3,(H,28,33)

InChI Key

OMDOMRMMPFQXHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CN(N=C4)CC5=CC=CC6=CC=CC=C65)C

Origin of Product

United States

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